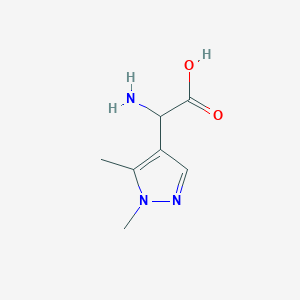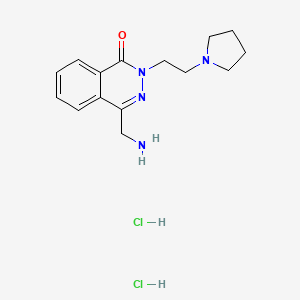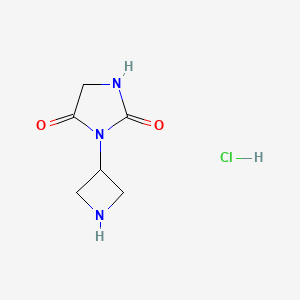
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Descripción general
Descripción
“2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a compound that belongs to the class of pyrazole-bearing compounds . These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds, such as “2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid”, involves the coupling of hydrazine . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is represented by the InChI code1S/C7H11N3O2/c1-4-5(3-9-10(4)2)6(8)7(11)12/h3,6H,8H2,1-2H3,(H,11,12) .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer and Anti-inflammatory Agents
The pyrazole nucleus, particularly with an amino group substitution, has been identified as a promising scaffold in medicinal chemistry. Compounds like 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid have been explored for their potential as anticancer and anti-inflammatory agents . The presence of the amino group can enhance the interaction with biological targets, such as enzymes and receptors, which is crucial in the design of drugs with high specificity and potency.
Enzyme Inhibition: Targeting Kinases
Aminopyrazoles are advantageous frameworks for creating enzyme inhibitors. They can serve as ligands for various kinases, which are enzymes that play pivotal roles in cell signaling and metabolism. The structural features of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid make it a potential candidate for designing inhibitors targeting kinases involved in diseases like cancer and autoimmune disorders .
Antimicrobial Activity: Bacterial and Viral Infections
The structural diversity of pyrazole derivatives allows them to be effective against a range of microbial pathogens. Research has shown that aminopyrazoles can be developed into compounds targeting bacterial and viral infections, providing a new avenue for antimicrobial drug development .
Safety and Hazards
The safety information for “2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for “2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” and similar compounds are promising. Given their potent antileishmanial and antimalarial activities, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Mecanismo De Acción
Target of Action
The primary targets of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid are currently unknown .
Mode of Action
Like other amino acids, it may interact with various enzymes, receptors, and transport proteins, influencing cellular processes .
Pharmacokinetics
As an amino acid derivative, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by enzymatic processes, and excreted via the kidneys .
Propiedades
IUPAC Name |
2-amino-2-(1,5-dimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(3-9-10(4)2)6(8)7(11)12/h3,6H,8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBXTYHVOPUUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)





![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)


![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)
